molecular formula C13H7Cl2N3O2 B8666854 2-(2,6-dichloroanilino)-5-nitrobenzonitrile

2-(2,6-dichloroanilino)-5-nitrobenzonitrile

Cat. No. B8666854
M. Wt: 308.12 g/mol
InChI Key: WMJPOISCPCVASQ-UHFFFAOYSA-N
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Patent
US07053098B1

Procedure details

2,6-Dichloroaniline (2.84 g, 17.5 mmol) was dissolved in DMSO (5 mL) and 60% NaH (0.60 g, 15 mmol) was added. The mixture was stirred 30 min and then 2-chloro-5-nitrobenzonitrile (0.91 g, 5.0 mmol) in DMSO (5 mL) was added. The reaction darkened and warmed to 50°. After cooling to 23° the reaction was diluted with EtOAc (200 mL) and washed with H2O (3×), satd. aq. NaCl, and dried (Na2SO4), and concentrated to afford 1.45 g (94%) of the title compound as an ivory colored powder. 1H NMR (400) MHz. δ: 8.49 (finely split doublet, 1), 8.20 (dd, 1), 7.51 (d,2), 7.34 (d, 2), 6.41 (d, 1).
Quantity
2.84 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
0.91 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
94%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([Cl:9])[C:3]=1[NH2:4].[H-].[Na+].Cl[C:13]1[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][C:14]=1[C:15]#[N:16]>CS(C)=O.CCOC(C)=O>[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([Cl:9])[C:3]=1[NH:4][C:13]1[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][C:14]=1[C:15]#[N:16] |f:1.2|

Inputs

Step One
Name
Quantity
2.84 g
Type
reactant
Smiles
ClC1=C(N)C(=CC=C1)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.6 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.91 g
Type
reactant
Smiles
ClC1=C(C#N)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction darkened
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 50°
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 23° the reaction
WASH
Type
WASH
Details
washed with H2O (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
aq. NaCl, and dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)NC1=C(C#N)C=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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